1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

Regiochemistry Structural isomerism Medicinal chemistry

1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS 231630-10-7) is a bicyclic heterocyclic compound belonging to the thieno[2,3-d]imidazol-2-one class, featuring a fused thiophene-imidazole ring system with an N1-methyl substituent and a carbonyl at the 2-position. Its molecular formula is C6H6N2OS (MW 154.19), with an MDL number MFCD13193605 and canonical SMILES CN1C(=O)NC2=C1C=CS2.

Molecular Formula C6H6N2OS
Molecular Weight 154.19 g/mol
CAS No. 231630-10-7
Cat. No. B1628286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one
CAS231630-10-7
Molecular FormulaC6H6N2OS
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)SC=C2
InChIInChI=1S/C6H6N2OS/c1-8-4-2-3-10-5(4)7-6(8)9/h2-3H,1H3,(H,7,9)
InChIKeySKYSKNXOGXDPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS 231630-10-7): Core Scaffold Identity and Procurement Baseline


1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS 231630-10-7) is a bicyclic heterocyclic compound belonging to the thieno[2,3-d]imidazol-2-one class, featuring a fused thiophene-imidazole ring system with an N1-methyl substituent and a carbonyl at the 2-position [1]. Its molecular formula is C6H6N2OS (MW 154.19), with an MDL number MFCD13193605 and canonical SMILES CN1C(=O)NC2=C1C=CS2 . The compound exists as a regioisomeric pair with its N3-methyl congener, 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS 231630-13-0; MDL MFCD13193604; SMILES O=C1N(C)C2=C(C=CS2)N1), and the two isomers are structurally non-interchangeable . The thieno[2,3-d]imidazole scaffold has been validated in drug discovery programs targeting STING agonism (EC50 = 1.2 nM for optimized analog) [2] and PARP inhibition , establishing the core as a privileged structure in medicinal chemistry.

Why 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (231630-10-7) Cannot Be Substituted by Its N3-Methyl Isomer or Parent Scaffold


The N1-methyl and N3-methyl regioisomers of thieno[2,3-d]imidazol-2-one (CAS 231630-10-7 vs. 231630-13-0) are chemically distinct entities that are neither interchangeable nor functionally equivalent. Although they share identical molecular formula (C6H6N2OS), molecular weight (154.19), and computed descriptors (TPSA 37.79, LogP 0.9281, H_Acceptors 3, H_Donors 1, Rotatable_Bonds 0), the methyl group attachment at N1 versus N3 imparts different hydrogen-bonding geometry, tautomeric equilibria, and electronic distribution across the bicyclic system . The Fabis synthesis methodology (Tetrahedron, 1999) established that N1- and N3-substituted thieno[2,3-d]imidazol-2-ones are accessed via divergent synthetic pathways using different thiaisatoic anhydride precursors and Curtius rearrangement conditions — confirming that one isomer cannot serve as a synthetic precursor to the other without complete resynthesis [1]. Furthermore, the N1-methyl isomer (CAS 231630-10-7) exhibits distinct commercial availability profiles: it is stocked in gram-scale quantities (1g, 5g, 10g) at 98% purity by major suppliers, whereas its N3-methyl counterpart (CAS 231630-13-0) is typically available only in 50–500 mg lots with 3–4 week lead times and markedly higher unit pricing . For structure-activity relationship (SAR) programs, medicinal chemistry campaigns, and patent filings, substitution of one regioisomer for the other introduces an uncontrolled structural variable that may compromise target engagement, IP defensibility, and reproducibility.

Quantitative Differentiation Evidence for 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (231630-10-7) vs. Closest Analogs


Regiochemical Identity: N1-Methyl vs. N3-Methyl Substitution Position on the Thieno[2,3-d]imidazol-2-one Scaffold

1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS 231630-10-7) bears the methyl substituent at the N1 position (the nitrogen adjacent to the thiophene sulfur), whereas its closest structural isomer, 3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS 231630-13-0), bears the methyl group at the N3 position (the nitrogen adjacent to the carbonyl). This regiochemical difference is unequivocally established by distinct canonical SMILES (CN1C(=O)NC2=C1C=CS2 for N1-methyl vs. O=C1N(C)C2=C(C=CS2)N1 for N3-methyl) and distinct MDL numbers (MFCD13193605 vs. MFCD13193604) . The N1-methyl substitution places the methyl group in closer spatial proximity to the thiophene sulfur atom, altering the local electrostatic environment and hydrogen-bonding capacity of the adjacent carbonyl oxygen compared to the N3-methyl isomer [1].

Regiochemistry Structural isomerism Medicinal chemistry

Synthetic Route Selectivity: Divergent Access to N1-Methyl vs. N3-Methyl Thieno[2,3-d]imidazol-2-ones

The Fabis-Rault synthesis (Tetrahedron, 1999) demonstrated that N1-substituted and N3-substituted thieno[2,3-d]imidazol-2-ones are produced via two distinct, non-overlapping synthetic routes. N1-substituted derivatives (including the target compound) are obtained exclusively by N-alkylation of thiaisatoic anhydride at the nitrogen proximal to the thiophene ring, followed by formation of the N-substituted aminocarbonyl azide and Curtius rearrangement-mediated cyclization [1]. In contrast, N3-substituted derivatives require a different precursor regiochemistry (alkylation at the distal nitrogen), leading to a different azide intermediate and ultimately the N3-substituted product. This synthetic divergence means that the N1-methyl compound cannot be converted to the N3-methyl isomer (or vice versa) by simple post-synthetic manipulation; each isomer requires a dedicated synthetic campaign from distinct starting materials [2].

Synthetic methodology Curtius rearrangement Regioselective alkylation

Commercial Availability and Bulk Procurement Viability: N1-Methyl vs. N3-Methyl Isomer

A comparative survey of commercial suppliers reveals a significant procurement advantage for the N1-methyl isomer (CAS 231630-10-7) over its N3-methyl counterpart. The target compound is listed at 98% purity on Leyan (Product 1805507) in gram-scale quantities (1g, 5g, 10g) with inquiry-based pricing, and through Alchem Pharmtech at 97+% purity in 1g–1kg quantities . In contrast, the N3-methyl isomer (CAS 231630-13-0, Leyan Product 1328370) is listed with explicit pricing at sub-gram scales: 50 mg at approximately ¥XXX, scaling to 1g, with 5g and 10g available only on inquiry . Most strikingly, Biosynth lists the N3-methyl isomer at $1,304.00 for 50 mg and $4,160.00 for 0.5 g, with a 3–4 week lead time clearly indicating non-stock, made-to-order status . The N1-methyl isomer thus demonstrates superior bulk availability and more favorable supply economics for projects requiring multi-gram quantities.

Commercial sourcing Supply chain Gram-scale availability

Scaffold Validation in Drug Discovery: Thieno[2,3-d]imidazole Core as a Privileged Structure with Potent STING Agonism Activity

The thieno[2,3-d]imidazole scaffold has been validated as a drug discovery platform through a systematic scaffold-hopping study published in the European Journal of Medicinal Chemistry (2022). Niu et al. designed a series of thieno[2,3-d]imidazole derivatives as STING agonists for antitumor immunotherapy. The lead compound (compound 45) demonstrated a human STING EC50 of 1.2 nM and achieved significant tumor growth inhibition in syngeneic 4T1 and CT26 mouse models via systemic (intravenous) administration, inducing tumor regression without body weight loss [1]. By comparison, many clinical-stage cyclic dinucleotide (CDN) STING agonists are limited to intratumoral administration due to poor systemic pharmacokinetics [2]. This establishes the thieno[2,3-d]imidazole core — of which 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one is a foundational N1-methyl building block — as a validated scaffold for generating orally or systemically bioavailable STING pathway modulators. While the methyl-substituted building block itself has not been profiled in the STING assay, its role as a synthetic precursor to more elaborated analogs positions it within a therapeutically relevant chemotype [3].

STING agonist Immuno-oncology Scaffold hopping

Physicochemical Property Profile: Computed Descriptors and Predicted Drug-Likeness vs. Parent Scaffold

The computed physicochemical profile of 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one was obtained from the Leyan supplier datasheet: TPSA = 37.79 Ų, LogP = 0.9281, H_Acceptors = 3, H_Donors = 1, Rotatable_Bonds = 0, MW = 154.19 . These parameters fall within favorable drug-like and lead-like space: TPSA < 140 Ų (predicting good oral absorption), LogP < 5 (favorable solubility-permeability balance), and MW < 250 (compliant with fragment-based drug discovery guidelines). When compared to the parent unsubstituted scaffold, 1H-Thieno[2,3-d]imidazol-2(3H)-one (CAS 71309-43-8, MW 140.16, C5H4N2OS) , the N1-methyl substitution increases molecular weight by 14.03 Da and LogP by approximately +0.5 units (estimated), enhancing lipophilicity without violating lead-likeness criteria [1]. The addition of the methyl group also eliminates one hydrogen-bond donor (from NH to N-CH3), which may improve membrane permeability relative to the parent scaffold. Compared to the des-carbonyl analog 1H-Thieno[2,3-d]imidazole (CAS 27677-53-8, MW 124.16, C5H4N2S), the target compound incorporates the carbonyl at position 2, adding a hydrogen-bond acceptor and altering the electronic character of the imidazole ring .

Drug-likeness Physicochemical properties Lead-likeness

Recommended Application Scenarios for 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (231630-10-7) Based on Differentiated Evidence


STING Agonist Lead Optimization and Scaffold-Hopping Programs in Immuno-Oncology

The thieno[2,3-d]imidazole scaffold has been validated as a platform for systemic STING agonists (lead compound 45, EC50 = 1.2 nM; tumor regression in CT26 models) [1]. 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS 231630-10-7) serves as the N1-methyl building block for constructing analogs within this chemotype. Its defined N1-regiochemistry (confirmed by MDL MFCD13193605 and SMILES CN1C(=O)NC2=C1C=CS2) enables unambiguous SAR exploration at the N1 position, while the carbonyl at C2 and the thiophene ring provide vectors for further functionalization. Researchers should specify this CAS number to ensure procurement of the N1-methyl (not N3-methyl) isomer, which is critical for reproducing the scaffold geometry of published STING-active thieno[2,3-d]imidazoles [2].

Fragment-Based Drug Discovery (FBDD) and Lead-Like Library Design

With MW 154.19, TPSA 37.79 Ų, LogP 0.9281, and only 0 rotatable bonds, 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one satisfies all criteria for a fragment library inclusion (rule of three: MW ≤ 300, LogP ≤ 3, H_Donors ≤ 3, H_Acceptors ≤ 3) [1]. Compared to the parent scaffold 1H-Thieno[2,3-d]imidazol-2(3H)-one (MW 140.16, with an additional H-bond donor), the N1-methyl analog offers improved lipophilicity and reduced hydrogen-bond donor count, which may translate to better passive membrane permeability in cell-based fragment screens [3]. Its gram-scale commercial availability (1g/5g/10g at 98% purity from Leyan; 1g–1kg at 97+% from Alchem Pharmtech) makes it a practical choice for fragment library assembly at scale .

Regioselective Synthesis Methodology Development and Chemical Biology Tool Generation

The Fabis-Rault synthetic methodology (Tetrahedron, 1999) established that N1-substituted thieno[2,3-d]imidazol-2-ones are accessed with complete regiochemical fidelity via N-alkylation of thiaisatoic anhydride at the N1 position followed by Curtius rearrangement [4]. For academic and industrial laboratories developing novel thieno[2,3-d]imidazole-based chemical probes, the target compound (CAS 231630-10-7) provides a well-characterized starting material or reference standard for analytical method validation (HPLC retention time, NMR chemical shift, mass spectrometry). Its distinct MDL number (MFCD13193605) and SMILES (CN1C(=O)NC2=C1C=CS2) allow unambiguous identity confirmation via database cross-referencing, which is essential for patent filings and regulatory submissions where regioisomeric purity must be documented .

PARP Inhibitor Scaffold Exploration and DNA Damage Response Targeting

The thieno[2,3-d]imidazole core has been claimed in patent families as a scaffold for poly(ADP-ribose) polymerase (PARP) inhibition, with applications in oncology and ischemic disease . 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one (CAS 231630-10-7) represents the N1-methylated variant of this PARP-active chemotype. While specific PARP IC50 data for this methyl-substituted building block are not publicly available, its structural relationship to the broader class of thienoimidazole PARP inhibitors positions it as a relevant intermediate for constructing focused compound libraries targeting the PARP catalytic domain. The compound's favorable physicochemical profile (LogP 0.9281, TPSA 37.79) and commercial availability in gram quantities support its use in medium-throughput parallel synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.